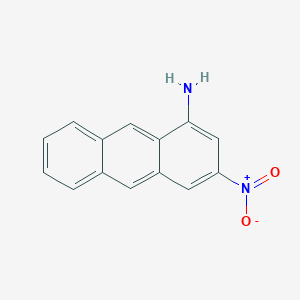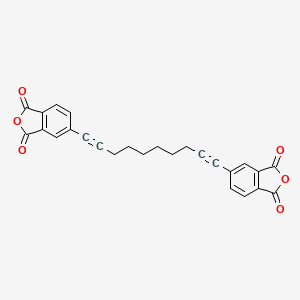
1,3-Isobenzofurandione, 5,5'-(1,9-decadiyne-1,10-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- is an organic compound characterized by the presence of two isobenzofurandione units connected by a 1,9-decadiyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- typically involves the condensation of phthalic anhydride derivatives with a diacetylene compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phthalic anhydride, acetylene derivatives, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- involves its interaction with molecular targets through various pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 5,5’-(1,2-diazenediyl)bis-: Similar structure but with a diazene linker.
5,5’-(9H-Fluorene-9,9-diyl)bis(isobenzofuran-1,3-dione): Contains a fluorene linker instead of a decadiyne linker.
Uniqueness
1,3-Isobenzofurandione, 5,5’-(1,9-decadiyne-1,10-diyl)bis- is unique due to its 1,9-decadiyne linker, which imparts distinct chemical and physical properties
Properties
CAS No. |
402717-49-1 |
|---|---|
Molecular Formula |
C26H18O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
5-[10-(1,3-dioxo-2-benzofuran-5-yl)deca-1,9-diynyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C26H18O6/c27-23-19-13-11-17(15-21(19)25(29)31-23)9-7-5-3-1-2-4-6-8-10-18-12-14-20-22(16-18)26(30)32-24(20)28/h11-16H,1-6H2 |
InChI Key |
MLRIFEKGGNVYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#CCCCCCCC#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


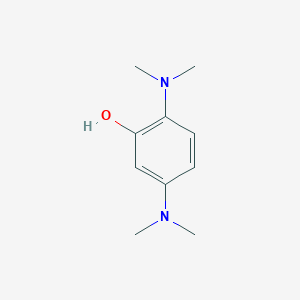
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
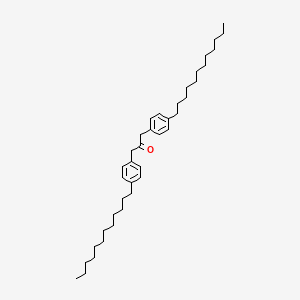
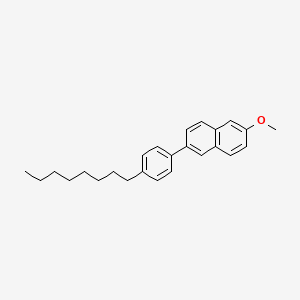
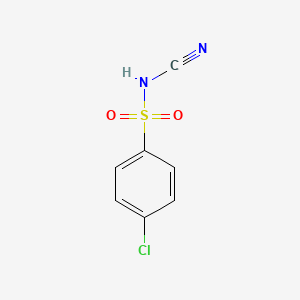
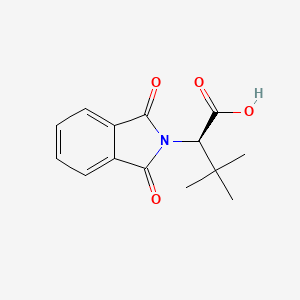
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
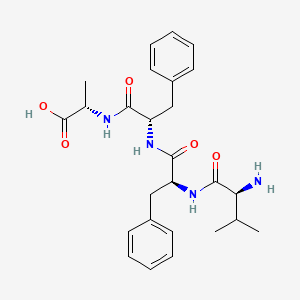
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
